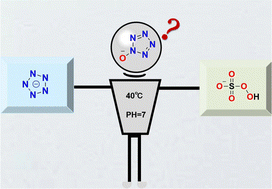Why does the cyclic pentazolate anion fail to undergo N-oxidization in oxone solution?†
New Journal of Chemistry Pub Date: 2023-03-01 DOI: 10.1039/D3NJ00215B
Abstract
When the pentazolate anion (cyclo-N5−) was treated with oxone, a peak of m/z = 86 was detected via liquid chromatography mass spectrometry (LC-MS), which is the same molecular weight as the pentazolate N-oxide anion. After separation we obtained a completely new structure consisting of NaN5, sodium acetate, and acetic acid with a confirmed molecular weight of 86 as an impurity peak in the oxone system.


Recommended Literature
- [1] Long wavelength red fluorescent dyes from 3,5-diiodo-BODIPYs†
- [2] Contents list
- [3] Nanolayered cobalt–molybdenum sulphides (Co–Mo–S) catalyse borrowing hydrogen C–S bond formation reactions of thiols or H2S with alcohols†
- [4] Controlled 2H/1T phase transition in MoS2 monolayers by a strong interface with M2C MXenes: a computational study†
- [5] Tuning the properties of the metal–organic framework UiO-67-bpy via post-synthetic N-quaternization of pyridine sites†
- [6] In vitro biocompatibility evaluation of biscoumarin based random copolyesters
- [7] Combined NMR, DFT and X-ray studies highlight structural and hydration changes of [Ln(AAZTA)]− complexes across the series†
- [8] Facile synthesis of soluble nonlinear polymers with glycogen-like structures and functional properties from “simple” acrylic monomers†
- [9] Amorphous carbon nanotubes as potent sorbents for removal of a phenolic derivative compound and arsenic: theoretical support of experimental findings
- [10] Ammonia/amine electronic gas sensors based on hybrid polyaniline–TiO2 nanocomposites. The effects of titania and the surface active doping acid

Journal Name:New Journal of Chemistry
Research Products
-
CAS no.: 10445-91-7
-
CAS no.: 18719-24-9
-
CAS no.: 161404-76-8
-
CAS no.: 140632-19-5









